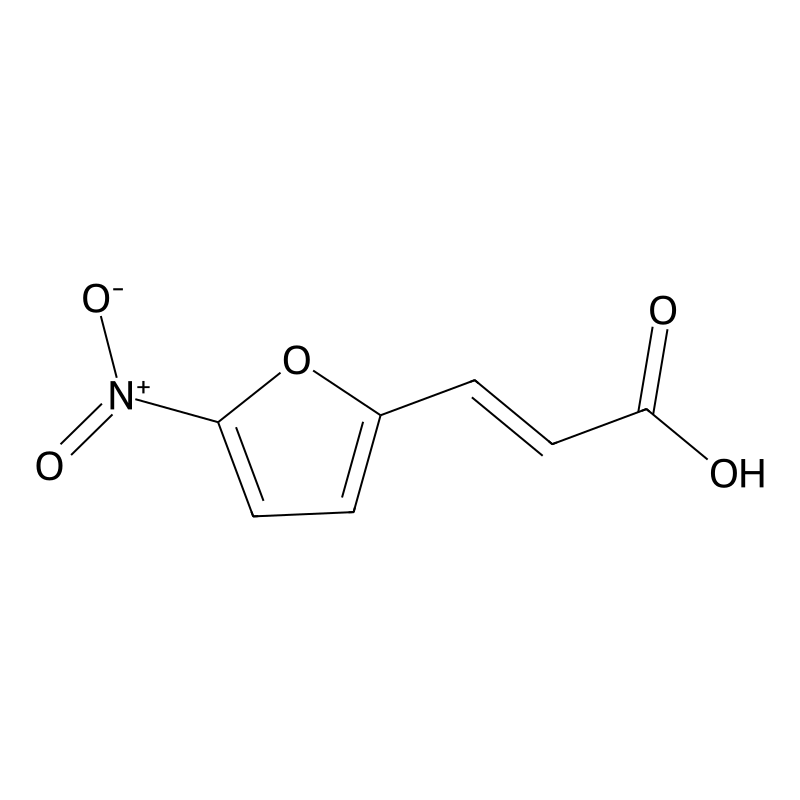

3-(5-Nitro-2-furyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-(5-Nitro-2-furyl)acrylic acid is an organic compound with the molecular formula C7H5NO5. This compound features a furan ring substituted with a nitro group and an acrylic acid moiety, which contributes to its unique chemical properties and biological activities. The presence of the nitro group enhances its reactivity, making it a subject of interest in various chemical and biological studies. The compound is characterized by a total of 18 bonds, including multiple bonds, aromatic bonds, and a carboxylic acid functional group, which contribute to its complex structure and reactivity profile .

textCH2=CH-COOH + CH3NH2 -> CH2-CH(CH3NH2)-COOH

Additionally, the compound can undergo nitration and condensation reactions, leading to the formation of various derivatives with potential biological activities . Its esters and amides have been synthesized and studied for their antimicrobial effects against various microorganisms .

The biological activity of 3-(5-Nitro-2-furyl)acrylic acid is primarily attributed to its antimicrobial properties. Studies have shown that it inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as yeasts like Saccharomyces cerevisiae and Candida albicans . The compound interacts with enzymes involved in glycolysis, blocking essential bioenergetic processes in microorganisms. Its nitro group allows it to form covalent bonds with enzyme active sites, leading to enzyme inhibition .

The synthesis of 3-(5-Nitro-2-furyl)acrylic acid typically involves several steps:

- Condensation: Furan formaldehyde is condensed with acetaldehyde to produce furan acrolein.

- Oxidation: The resulting furan acrolein is oxidized to yield furan acrylic acid.

- Nitration: Finally, the furan acrylic acid undergoes nitration using nitric acid to obtain 3-(5-Nitro-2-furyl)acrylic acid.

This multi-step synthesis allows for the introduction of the nitro group while maintaining the integrity of the furan ring .

3-(5-Nitro-2-furyl)acrylic acid has several applications across different fields:

- Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its antimicrobial properties.

- Organic Synthesis: The compound serves as a precursor for synthesizing esters and amides that exhibit biological activity.

- Research: It is utilized in studies investigating the mechanisms of enzyme inhibition and microbial resistance .

Interaction studies have demonstrated that 3-(5-Nitro-2-furyl)acrylic acid effectively inhibits several enzymes involved in metabolic pathways. Its ability to disrupt normal cellular functions makes it a valuable compound for studying microbial metabolism and resistance mechanisms . Furthermore, the compound's stability under standard laboratory conditions allows for prolonged studies on its biological effects.

Several compounds share structural similarities with 3-(5-Nitro-2-furyl)acrylic acid, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Furyl)acrylic acid | Contains a furan ring but lacks a nitro group | Less reactive than 3-(5-Nitro-2-furyl)acrylic acid |

| 5-Nitrofuran | Nitro group attached directly to furan | Primarily used in pharmaceuticals |

| 4-Aminobenzoic acid | Amino group instead of a nitro group | Exhibits different biological activities |

| 5-Nitro-2-thiophenecarboxylic acid | Contains a thiophene ring with a nitro group | Different heterocyclic structure |

The uniqueness of 3-(5-Nitro-2-furyl)acrylic acid lies in its combination of both the acrylic acid moiety and the nitro-substituted furan ring, which contributes to its distinctive reactivity and biological activity compared to other similar compounds .